

Introduction: The Emerging Potential of the Benzamide Scaffold

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Compound of Interest

Compound Name:	Methyl 3-(ethylcarbamoyl)benzoate
CAS No.:	126926-40-7
Cat. No.:	B051403

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In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone of numerous pharmacologically active compounds.[1] Its prevalence is a testament to its unique structural properties, which allow for diverse interactions with biological targets. The core structure of **methyl 3-(ethylcarbamoyl)benzoate** presents a compelling starting point for analog development. It features a central phenyl ring substituted with a methyl ester and an ethylamide group at the meta-position, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Recent research into related structures, such as 3-(phenylcarbamoyl) benzoate analogs, has revealed potent antimicrobial activity, suggesting that this scaffold may hold significant promise in the ongoing battle against drug-resistant pathogens.[2] This guide, therefore, provides a comprehensive framework for the systematic design, synthesis, characterization, and comparative in vitro evaluation of novel **methyl 3-(ethylcarbamoyl)benzoate** analogs. Our objective is to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this chemical space and unlock its therapeutic potential.

Rationale for Analog Design and Selection

The strategic design of analogs is fundamental to efficient drug discovery. By systematically modifying the parent structure, we can probe the specific contributions of different functional groups to the compound's biological activity and physicochemical properties. This process is

guided by the principles of SAR, where the goal is to identify which modifications enhance potency, improve selectivity, or reduce toxicity.

For this comparative study, we propose a focused library of three virtual analogs (A1-A3) designed to explore key regions of the parent molecule (P), **methyl 3-(ethylcarbamoyl)benzoate**.

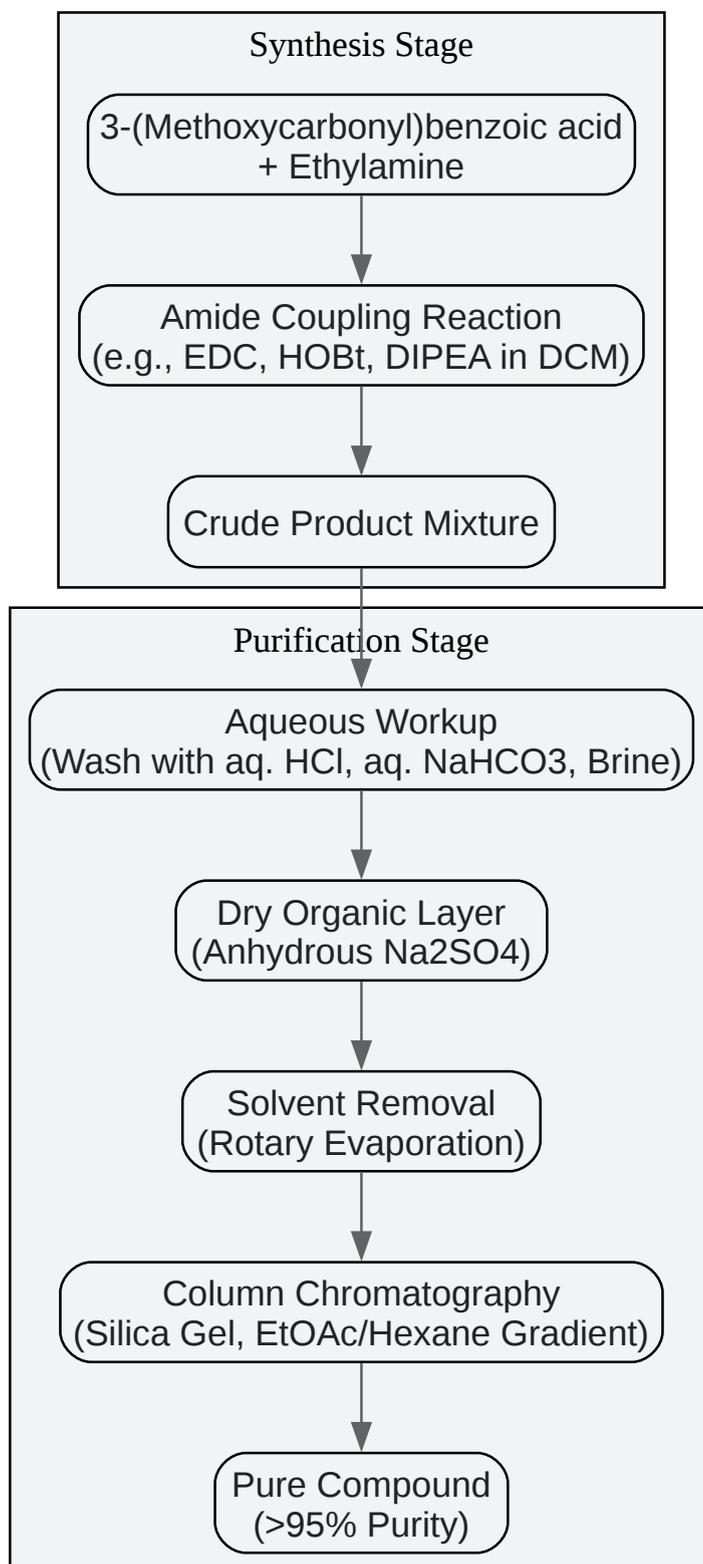
- Parent (P): **Methyl 3-(ethylcarbamoyl)benzoate**
- Analog 1 (A1): N-Alkyl Chain Modification (Methyl 3-(isopropylcarbamoyl)benzoate).
 - Causality: Altering the steric bulk at the amide nitrogen can influence hydrogen bonding capabilities and hydrophobic interactions within a target's binding pocket. The isopropyl group provides a modest increase in bulk compared to the ethyl group.
- Analog 2 (A2): Ester Modification (Ethyl 3-(ethylcarbamoyl)benzoate).
 - Causality: The ester group can affect the molecule's solubility, cell permeability, and susceptibility to metabolic hydrolysis by esterases. Changing the methyl ester to an ethyl ester is a classic bioisosteric modification to subtly tune these properties.
- Analog 3 (A3): Aromatic Ring Substitution (Methyl 4-methoxy-3-(ethylcarbamoyl)benzoate).
 - Causality: Introducing a substituent on the phenyl ring can drastically alter electronic properties and provide new interaction points. A methoxy group is an electron-donating group that can influence the overall electron density of the ring and potentially form new hydrogen bonds.[3]

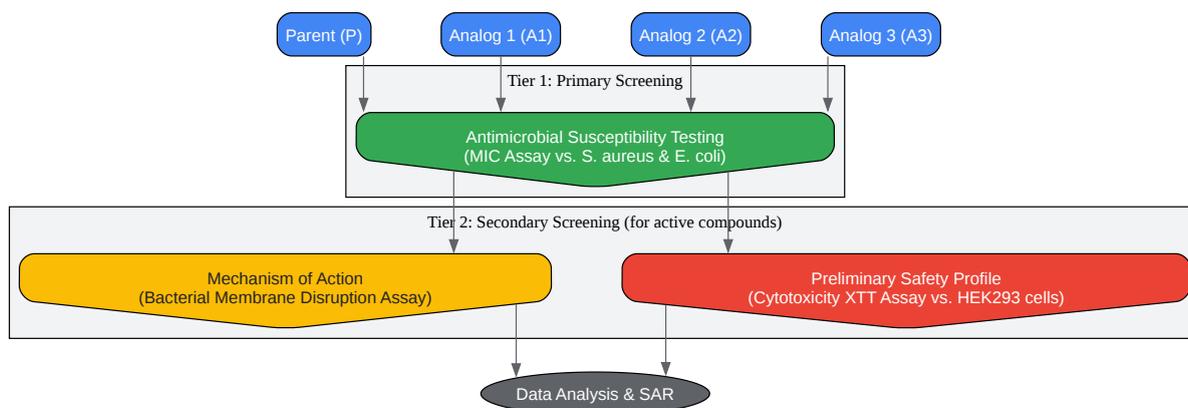
This selection provides a logical starting point for a preliminary SAR study, allowing for a clear comparison of how modifications at three distinct sites impact performance.

Synthesis and Purification Workflow

A robust and reproducible synthetic route is the bedrock of any comparative chemical study. The synthesis of the parent compound and its analogs can be efficiently achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry.[4]

The general pathway involves the reaction of a commercially available benzoic acid derivative with the appropriate amine in the presence of a coupling agent.





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